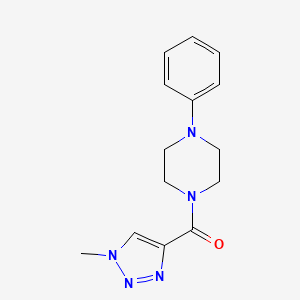

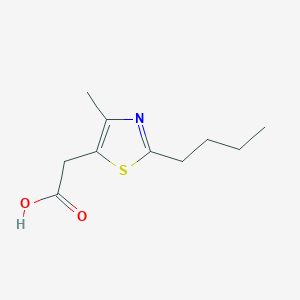

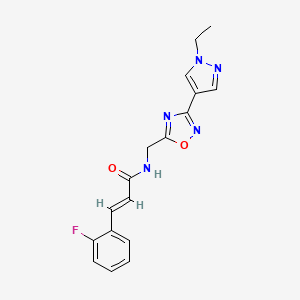

(1-methyl-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone

カタログ番号 B2978956

CAS番号:

1234940-88-5

分子量: 271.324

InChIキー: AHYIZHYWJHOVBT-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1-methyl-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone, also known as MPTM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPTM is a derivative of triazole and piperazine, which are known for their diverse biological activities. In

科学的研究の応用

Synthesis and Biological Activity

- Antibacterial Activity : A series of novel triazole analogues of piperazine, including compounds similar to (1-methyl-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone, were synthesized and evaluated for their antibacterial activity against human pathogenic bacteria like Escherichia coli and Klebsiella pneumoniae. Compounds with specific substituents on the piperazine ring exhibited significant inhibition of bacterial growth, suggesting their potential for further development as antibacterial agents (Nagaraj et al., 2018).

Endocannabinoid Hydrolases Inhibition

- FAAH and MAGL Inhibitors : Research on benzotriazol-1-yl carboxamide scaffold derivatives, closely related to the core structure of interest, showed their effectiveness as inhibitors against human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These compounds demonstrated potent inhibitory activities, with certain compounds showing selectivity towards either FAAH or MAGL, highlighting their potential therapeutic applications in modulating endocannabinoid signaling (Morera et al., 2012).

Central Nervous System Receptor Affinity

- CNS Receptor Ligands : A novel synthesis approach for 4-substituted-(1-benzylpiperazin-2-yl)methanols from (S)-serine led to compounds with promising interactions with σ1-receptors, indicating potential applications in the development of central nervous system (CNS) therapeutics (Beduerftig et al., 2001).

Antimicrobial and Antifungal Activity

- Antimicrobial Properties : Novel benzofuran-based 1,2,3-triazoles showed high antimicrobial activity, underscoring the versatility of triazole compounds in developing new antimicrobial agents (Sunitha et al., 2017).

Acetylcholinesterase Inhibition

- AChE and BChE Inhibitors : Arylisoxazole-phenylpiperazine derivatives were explored for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), identifying compounds with significant potency. This research suggests the potential of such structures in treating conditions associated with cholinesterase activity (Saeedi et al., 2019).

Tubulin Polymerization Inhibition

- Cancer Therapeutics : N-Heterocyclic (4-Phenylpiperazin-1-yl)methanones derived from phenoxazine and phenothiazine were identified as potent inhibitors of tubulin polymerization, displaying excellent antiproliferative properties against a wide range of cancer cell lines. These findings open up possibilities for the development of new cancer treatments (Prinz et al., 2017).

特性

IUPAC Name |

(1-methyltriazol-4-yl)-(4-phenylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O/c1-17-11-13(15-16-17)14(20)19-9-7-18(8-10-19)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHYIZHYWJHOVBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-methyl-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

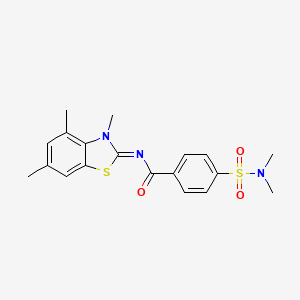

![6-Benzyl-2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2978873.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2978881.png)

![2-(methylsulfanyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B2978890.png)

![3-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2978891.png)

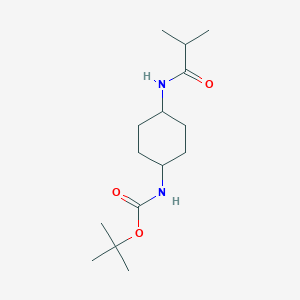

![3-O-Tert-butyl 7-O-methyl (1S,5R)-9-oxo-3-azabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B2978892.png)

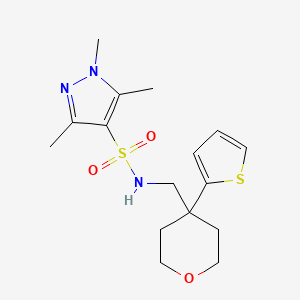

![N-(4-ethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2978896.png)